molecular formula C9H13FN2 B8710952 3-(2-Fluorophenyl)propane-1,2-diamine

3-(2-Fluorophenyl)propane-1,2-diamine

Cat. No.: B8710952
M. Wt: 168.21 g/mol
InChI Key: MMQGBCAIJPJNFM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)propane-1,2-diamine is a fluorinated diamine derivative with a phenyl ring substituted at the second carbon of a propane-1,2-diamine backbone. Fluorine substituents are known to enhance biological activity by influencing electronic properties, lipophilicity, and metabolic stability . For example, CF₃-containing propane-1,2-diamine hybrids (e.g., compound 6u) exhibit potent antitubercular activity, highlighting the role of fluorine-derived substituents in optimizing drug candidates .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

3-(2-fluorophenyl)propane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8H,5-6,11-12H2

InChI Key

MMQGBCAIJPJNFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison of Diamine Linkers

The position of amino groups and substituents on the diamine backbone significantly impacts biological activity and toxicity:

Compound Structure Biological Activity Key Findings
3-(2-Fluorophenyl)propane-1,2-diamine Propane-1,2-diamine + 2-FPh Limited direct data; inferred activity from fluorinated analogues Fluorine may enhance target binding and metabolic stability .
CF₃-containing propane-1,2-diamine (6u) Propane-1,2-diamine + CF₃ MIC: 0.5–1.0 µg/mL (Mtb) Most active in antitubercular hybrids; CF₃ improves activity without lipophilicity trends .
Propane-1,3-diamine derivatives Propane-1,3-diamine MIC: 0.25–2.0 µg/mL (Mtb); High cytotoxicity (IC₅₀ < 10 µM) 1,3-linkers boost antimycobacterial activity but increase toxicity .
Ethane-1,2-diamine derivatives Ethane-1,2-diamine MIC: 2.0–8.0 µg/mL (Mtb); Lower cytotoxicity (IC₅₀ > 20 µM) Reduced potency compared to 1,3-diamines but safer profile .
Key Observations:
  • Position of Amino Groups: Propane-1,2-diamines (e.g., 6u) balance activity and safety better than propane-1,3-diamines, which show higher cytotoxicity despite lower MIC values .
  • Substituent Effects : Fluorine-containing groups (e.g., 2-FPh, CF₃) enhance target engagement. For instance, CF₃ in 6u improves antitubercular activity without relying on lipophilicity .

Cytotoxicity and Selectivity

  • Propane-1,3-diamine Linkers: Compounds 11, 14, and 15 (propane-1,3-diamine derivatives) show IC₅₀ values < 10 µM, likely due to non-specific interactions with mammalian cells .
  • Propane-1,2-diamine Derivatives : Lower cytotoxicity (IC₅₀ > 20 µM) suggests better selectivity, making them preferable for therapeutic development .

Structural Insights from Self-Assembly and Coordination

  • Hydrogen Bonding : Propane-1,2-diamine forms stable ionic layers via NH-O hydrogen bonding, as seen in 4-tert-butylbenzoic acid adducts. The 2-fluorophenyl group may disrupt stacking patterns, altering solubility .

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